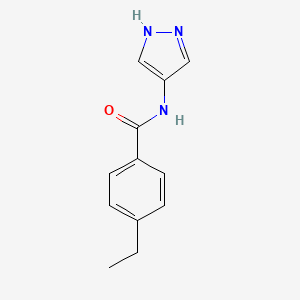
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, also known as DPA, is an important chemical compound in the field of scientific research. It is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to protect neurons by inhibiting oxidative stress and inflammation. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the activity of certain enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects:
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit bacterial and viral replication.
実験室実験の利点と制限
One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. Another advantage is its ability to selectively target cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide. One direction is the development of new synthetic methods for 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, which could improve its yield and purity. Another direction is the investigation of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide's potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide and its potential side effects.
合成法
The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide involves the reaction of 2,4-dioxopyrimidine with N-(3-hydroxypropyl)acetamide. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of certain bacteria and viruses.
特性
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-1-3-10-8(15)6-12-4-2-7(14)11-9(12)16/h2,4,13H,1,3,5-6H2,(H,10,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUWPJJNPSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














